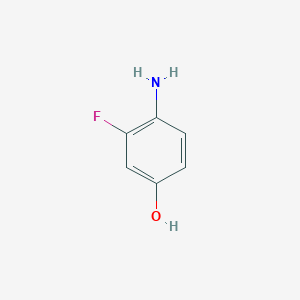

4-アミノ-3-フルオロフェノール

概要

説明

4-Amino-3-fluorophenol (4-AFP) is an organic compound that is widely used in various scientific research applications. It is a derivative of phenol and is used in a variety of biochemical and physiological experiments. This compound has a wide range of applications in research, including synthesis of other compounds, identification of enzyme activity, and elucidation of biochemical pathways.

科学的研究の応用

化学合成

4-アミノ-3-フルオロフェノールは、さまざまな有機化合物の合成における重要な中間体として使用されます。 アミノ基とヒドロキシル基の両方が存在するため、さまざまな化学反応に関与できる汎用性の高い試薬です .

製薬用途

この化合物は、製薬業界において重要な役割を果たしています。 例えば、特定の種類の癌の治療に使用されるレゴラフェニブの合成に使用されます .

研究開発

4-アミノ-3-フルオロフェノールは、学術研究機関や企業の研究室を含む、新しい合成方法の開発や新規化学物質の発見など、研究環境で頻繁に使用されます .

Safety and Hazards

作用機序

Target of Action

It is known to be a key intermediate in the synthesis of certain pharmaceutical compounds .

Mode of Action

As an intermediate, it likely interacts with other compounds during synthesis to form the desired end product .

Biochemical Pathways

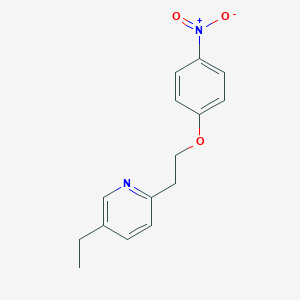

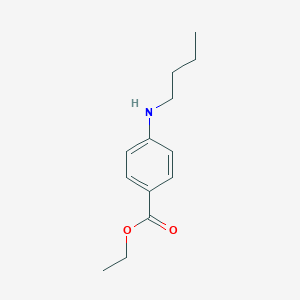

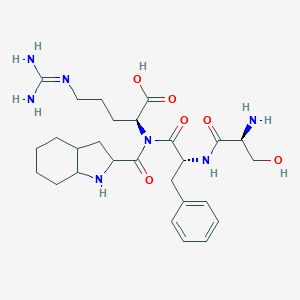

4-Amino-3-fluorophenol is involved in the synthesis of regorafenib, a medication used to treat certain types of cancer . The synthesis process involves a 10-step pathway starting from 2-picolinic acid, 4-chloro-3-(trifluoromethyl)aniline, and 3-fluorophenol .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a cyp3a4 inhibitor . Its lipophilicity (Log Po/w) is 0.98, indicating its potential to cross biological membranes .

Result of Action

Instead, its value lies in its contribution to the formation of active pharmaceutical ingredients .

Action Environment

The action of 4-Amino-3-fluorophenol is influenced by various environmental factors during the synthesis process. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the synthesis . .

生化学分析

Biochemical Properties

It is known that fluorinated compounds can interact with diverse proteins . Fluorinated analogues of the canonical α-L-amino acids have gained widespread attention as building blocks that may endow peptides and proteins with advantageous biophysical, chemical and biological properties . The enzymatic defluorination of fluorine-containing compounds has also gained increasing attention .

Cellular Effects

A study on Chlorella pyrenoidosa, a species of green algae, showed that it could tolerate exposure to 100 mg/L of phenol and 4-fluorophenol . The growth of algal cells had a significant hormesis of inhibition first and then promotion .

Molecular Mechanism

It is known that the compound is used as an intermediate in the synthesis of regorafenib, a medication used to treat cancer . The preparation of 4-Amino-3-fluorophenol involves Fries and Beckman rearrangements .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not readily degrade .

Metabolic Pathways

A study on Escherichia coli showed that the bacteria could efficiently degrade 4-fluorophenol .

特性

IUPAC Name |

4-amino-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPLTKHJEAFOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192950 | |

| Record name | Phenol, 4-amino-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-95-1 | |

| Record name | 4-Amino-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-amino-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-3-fluoro-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main advantages of using 4-Amino-3-fluorophenol in the synthesis of regorafenib?

A1: Utilizing 4-Amino-3-fluorophenol in regorafenib synthesis offers several benefits:

- Cost-effectiveness: This compound can be synthesized from readily available and inexpensive starting materials like 4-nitrophenol, making it a cost-effective alternative. []

- Simplified Synthesis: Its use can potentially shorten the overall synthetic route to regorafenib. [, ]

- Improved Purity: Implementing 4-Amino-3-fluorophenol and strategic protection groups can minimize the formation of impurities, leading to higher purity in the final product. []

Q2: Are there any published methods for the large-scale production of 4-Amino-3-fluorophenol?

A2: Yes, a patent describes a scalable synthesis starting from 4-nitrophenol. This method involves a series of reactions: catalytic hydrogenation, selective fluorination, and desulfonation. This route is specifically designed for industrial production, emphasizing simplicity and cost-effectiveness. []

Q3: How does the preparation method using 4-Amino-3-fluorophenol compare to conventional regorafenib synthesis?

A3: Conventional methods often utilize 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can be more expensive. The introduction of 4-Amino-3-fluorophenol, as described in the research, proposes a more economical approach. [] Additionally, the strategic implementation of protection groups in this novel method helps to prevent the formation of unnecessary byproducts, simplifying purification and potentially increasing the overall yield. []

Q4: What is the role of 4-Amino-3-fluorophenol in the synthesis of regorafenib?

A4: 4-Amino-3-fluorophenol serves as a crucial building block in the multi-step synthesis of regorafenib. It reacts with an intermediate derived from 4-chloro-3-(trifluoromethyl)aniline to form a key precursor molecule. This precursor then undergoes further transformations, including an alkylation reaction, ultimately yielding the target compound, regorafenib. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)

![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)